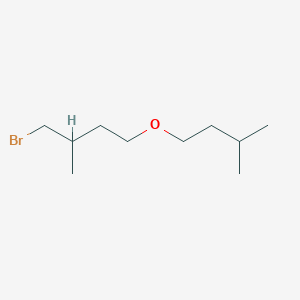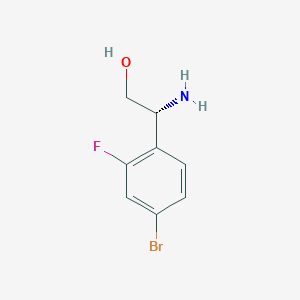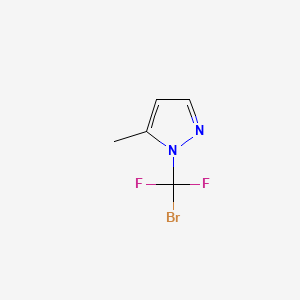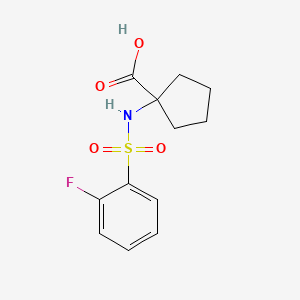
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol It is known for its unique structure, which includes a cyclopentane ring attached to a carboxylic acid group and a sulfonamide group substituted with a fluorobenzene ring
Preparation Methods
The synthesis of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is reacted with a suitable sulfonamide derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of various enzymes and receptors .
Comparison with Similar Compounds
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzenesulfonamido)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding affinity.
1-(2-Bromobenzenesulfonamido)cyclopentane-1-carboxylic acid: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine-substituted compound.
1-(2-Methylbenzenesulfonamido)cyclopentane-1-carboxylic acid: The methyl group provides different hydrophobic interactions and steric hindrance compared to the fluorine atom.
The uniqueness of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14FNO4S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
InChI Key |
UGWOXQSFMFHZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


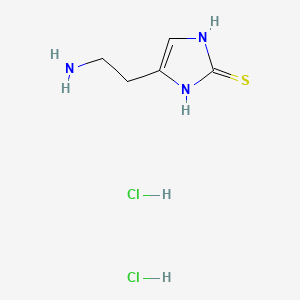
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
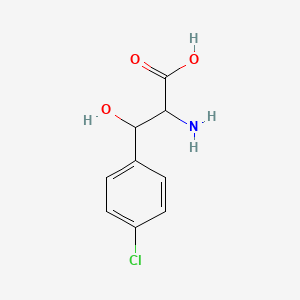
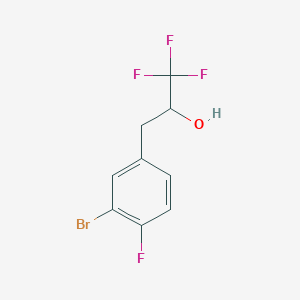


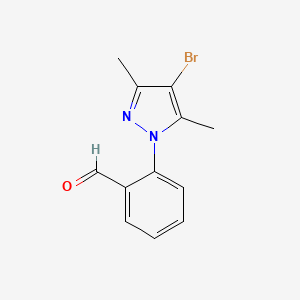
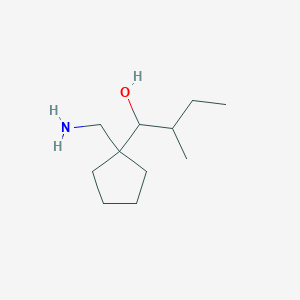
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
